2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide
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Overview
Description
2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide is a chemical compound that belongs to the class of benzamides and tetrazoles
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method is the reaction of 2-methyl-1,2,3,4-tetrazole with an appropriate benzamide derivative under specific conditions, such as heating in the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzamide moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).
Substitution: Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Formation of 2-nitro-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide.
Reduction: Formation of this compound.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Medicine: It has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.
Comparison with Similar Compounds
2-Amino-4-(1,2,3,4-tetrazol-5-yl)benzamide: Similar structure but lacks the methyl group.
2-Amino-4-(3-methyl-1,2,3,4-tetrazol-5-yl)benzamide: Similar structure with a different position of the methyl group.
Uniqueness: 2-Amino-4-(2-methyl-1,2,3,4-tetrazol-5-yl)benzamide is unique due to the presence of the methyl group at the 2-position of the tetrazole ring, which can influence its chemical reactivity and biological activity.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.
Properties
IUPAC Name |
2-amino-4-(2-methyltetrazol-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c1-15-13-9(12-14-15)5-2-3-6(8(11)16)7(10)4-5/h2-4H,10H2,1H3,(H2,11,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLDWOPLJHRVNLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C2=CC(=C(C=C2)C(=O)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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